molecular formula C12H12N2O B2698111 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2310226-54-9

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2698111
CAS No.: 2310226-54-9
M. Wt: 200.241
InChI Key: DAHMLKVEAIAHES-UHFFFAOYSA-N
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Description

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with oxazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones to form indoles . The indole derivative can then be reacted with oxazole precursors under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .

Mechanism of Action

The mechanism of action of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and oxazole derivatives, such as:

Uniqueness

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is unique due to its combined indole and oxazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMLKVEAIAHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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